(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one
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Overview
Description
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorobenzyl, trifluoromethoxy, and anilino groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one typically involves a multi-step process The initial step often includes the preparation of the 2,4-dichlorobenzyl ether, followed by the formation of the phenylpropenone backbone through a Claisen-Schmidt condensation reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the dichlorobenzyl group but lacks the trifluoromethoxy and anilino groups.
4-Chloromethcathinone: Contains a chlorobenzyl group but differs significantly in its overall structure and functional groups.
Uniqueness
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is unique due to its combination of dichlorobenzyl, trifluoromethoxy, and anilino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2F3NO3/c24-17-4-1-16(21(25)13-17)14-31-19-7-2-15(3-8-19)22(30)11-12-29-18-5-9-20(10-6-18)32-23(26,27)28/h1-13,29H,14H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIFXPUTARPXEK-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)OC(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)OC(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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